N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FT895 is a selective and potent inhibitor of histone deacetylase 11 (HDAC11). This compound has shown significant antifungal and antitumor activities. It is known to inhibit HDAC11 expression and limit the replication of enterovirus 71 (EV71) in vitro .
Preparation Methods
The synthesis of FT895 involves the preparation of N-hydroxy-2-arylisoindoline-4-carboxamides. The synthetic route includes the reaction of 2-arylisoindoline-4-carboxylic acid with hydroxylamine under specific conditions . The industrial production methods for FT895 are not extensively documented, but it is typically synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
FT895 undergoes various chemical reactions, including:
Reduction: The compound can be reduced, but specific reduction reactions are not extensively studied.
Substitution: FT895 can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FT895 has a wide range of scientific research applications:
Chemistry: It is used as a selective HDAC11 inhibitor in various chemical studies.
Biology: FT895 is employed in biological research to study its effects on cellular processes, particularly in relation to HDAC11 inhibition.
Medicine: The compound has shown potential in cancer research, particularly in inhibiting the growth of malignant peripheral nerve sheath tumor cells. It also enhances the cytotoxicity of cordycepin against these tumor cells.
Industry: FT895 is used in the development of antifungal and antitumor agents.
Mechanism of Action
FT895 exerts its effects by inhibiting HDAC11, which plays a crucial role in regulating gene expression through histone deacetylation. The inhibition of HDAC11 by FT895 leads to increased acetylation of histones, resulting in altered gene expression. This mechanism is particularly effective in disrupting mitochondrial biogenesis and function in malignant peripheral nerve sheath tumor cells . The molecular targets and pathways involved include the HIF-1α signaling pathway and the regulation of mitochondrial function through proteins like XBP1, Parkin, and PINK1 .
Comparison with Similar Compounds
FT895 is unique due to its high selectivity and potency as an HDAC11 inhibitor. Similar compounds include:
Panobinostat: A pan-HDAC inhibitor with broader activity across different HDACs.
Tenovin-6 Hydrochloride: An HDAC inhibitor with different selectivity profiles.
FT895 stands out due to its specific inhibition of HDAC11 and its significant antifungal and antitumor activities .
Properties
IUPAC Name |
N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-15(2)11-5-3-4-9(14(24)22-25)10(11)8-23(15)13-7-20-12(6-21-13)16(17,18)19/h3-7,25H,8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPBILTRRWOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC(=C2CN1C3=NC=C(N=C3)C(F)(F)F)C(=O)NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.